2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aryl ketones. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-amine or 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-thiol.
Reduction: Formation of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanol.
Oxidation: Formation of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)-2-(4-methylphenyl)ethan-1-one
- 2-Bromo-1-(4-chlorophenyl)-2-(4-ethylphenyl)ethan-1-one
- 2-Bromo-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methyl group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c1-10-2-4-11(5-3-10)14(16)15(18)12-6-8-13(17)9-7-12/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRBDCHGUEXDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380459 |
Source
|
Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119267-79-7 |
Source
|
Record name | 2-Bromo-1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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